2-bromo-6-(trichloromethyl)pyridine
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Overview
Description
2-Bromo-6-(trichloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a trichloromethyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(trichloromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(trichloromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridines.
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to convert the trichloromethyl group into a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted pyridines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-(trichloromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drug candidates, particularly those targeting specific biological pathways or receptors.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides, contributing to crop protection and yield improvement.
Material Science: The compound is used in the preparation of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-6-(trichloromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Fluoro-6-(trichloromethyl)pyridine
- 2-Iodo-6-(trichloromethyl)pyridine
Uniqueness
2-Bromo-6-(trichloromethyl)pyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s behavior in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2770359-74-3 |
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Molecular Formula |
C6H3BrCl3N |
Molecular Weight |
275.4 |
Purity |
95 |
Origin of Product |
United States |
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